molecular formula C19H18ClN3O2 B2653871 6-Ethoxy-4-((4-methoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride CAS No. 1331239-22-5

6-Ethoxy-4-((4-methoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride

Cat. No.: B2653871
CAS No.: 1331239-22-5
M. Wt: 355.82
InChI Key: OMFWWTBRUQDSKI-UHFFFAOYSA-N
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Description

This compound belongs to the quinoline family, which is known for its diverse biological activities and significant role in medicinal chemistry .

Preparation Methods

The synthesis of 6-Ethoxy-4-((4-methoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride involves several steps. One common method includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Ethoxy-4-((4-methoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Medicine: It may be explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-((4-methoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 6-Ethoxy-4-((4-methoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride include other quinoline derivatives such as:

  • 2-Amino-6-ethyl-5-oxo-4-(3-phenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
  • 2-Amino-4-(2-chloro)-6-ethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and potential applications.

Properties

IUPAC Name

6-ethoxy-4-(4-methoxyanilino)quinoline-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2.ClH/c1-3-24-16-8-9-18-17(10-16)19(13(11-20)12-21-18)22-14-4-6-15(23-2)7-5-14;/h4-10,12H,3H2,1-2H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFWWTBRUQDSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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